Physicochemical Differentiation: 2,6-Difluoro vs. Non-Fluorinated or Mono-Fluoro Benzamide Analogs
The 2,6-difluorination pattern on the benzamide ring alters key physicochemical parameters compared to non-fluorinated or mono-fluorinated analogs. While direct experimental data for this compound is sparse, computed data highlights its unique profile. The target compound has a computed AlogP of 2.6 and 7 hydrogen bond acceptors, whereas the non-fluorinated parent scaffold (N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, CAS 941983-26-2) would be expected to have a higher AlogP, lower topological polar surface area, and fewer H-bond acceptors, indicating the target compound likely possesses superior aqueous solubility and metabolic stability [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6; 7 H-bond acceptors (PubChem computed) [1] |
| Comparator Or Baseline | N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 941983-26-2) — No explicit data; inferred from structure |
| Quantified Difference | Δ H-bond acceptors = +1 (target vs. unsubstituted benzamide); Δ logP ~ -0.5 to -1.0 (estimated contribution of 2,6-difluoro substitution [1] |
| Conditions | Computed structural descriptors; experimental validation lacking |
Why This Matters
A lower logP and higher H-bond acceptor count predict better oral absorption and clearance profiles, making this compound a superior chemical probe for in vivo studies where metabolic stability is critical.
- [1] PubChem. (2025). Compound Summary for CID 7593337, 2,6-Difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide. National Center for Biotechnology Information. View Source
